molecular formula C14H28O2Si B14201205 Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate CAS No. 835652-88-5

Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate

Cat. No.: B14201205
CAS No.: 835652-88-5
M. Wt: 256.46 g/mol
InChI Key: OCNPDDHRCLEYTF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a non-2-enoate backbone with a trimethylsilyl group attached to the second carbon and a methyl group attached to the third carbon. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate typically involves the use of trimethylsilylating reagents. One common method is the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .

Scientific Research Applications

Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is unique due to the presence of both a trimethylsilyl group and a methyl group on the non-2-enoate backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity under specific conditions .

Properties

CAS No.

835652-88-5

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

methyl 3-methyl-2-trimethylsilylnon-2-enoate

InChI

InChI=1S/C14H28O2Si/c1-7-8-9-10-11-12(2)13(14(15)16-3)17(4,5)6/h7-11H2,1-6H3

InChI Key

OCNPDDHRCLEYTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(C(=O)OC)[Si](C)(C)C)C

Origin of Product

United States

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